molecular formula C21H21N3O3S B2356566 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1203357-53-2

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2356566
CAS No.: 1203357-53-2
M. Wt: 395.48
InChI Key: DPKVZIIMCSOQGI-UHFFFAOYSA-N
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Description

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a urea moiety, a naphthalene ring, and an isothiazolidine dioxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the isothiazolidine dioxide ring: This can be achieved by reacting a suitable thiol with an oxidizing agent.

    Attachment of the phenyl group: This step involves the formation of a carbon-carbon bond between the isothiazolidine dioxide and a phenyl group, possibly through a Friedel-Crafts alkylation.

    Formation of the urea linkage: This can be done by reacting an amine with an isocyanate or through the use of phosgene derivatives.

    Attachment of the naphthalene ring: This step might involve a nucleophilic substitution reaction where the naphthalene ring is introduced to the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The isothiazolidine dioxide group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution conditions: Acidic or basic conditions, depending on the type of substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a naphthalene ring.

    1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(benzyl)urea: Another similar compound with a benzyl group.

Uniqueness

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of the naphthalene ring, which can impart different chemical and physical properties compared to its analogs. This uniqueness might translate to different biological activities or material properties, making it a compound of interest for further research.

Properties

IUPAC Name

1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(naphthalen-1-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-21(22-15-17-8-3-7-16-6-1-2-11-20(16)17)23-18-9-4-10-19(14-18)24-12-5-13-28(24,26)27/h1-4,6-11,14H,5,12-13,15H2,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKVZIIMCSOQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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